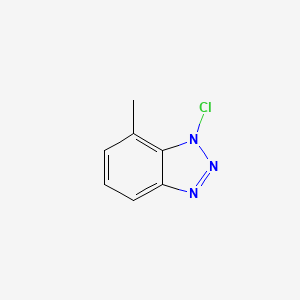![molecular formula C8H11NO4S B575018 ethyl 2-[(1S)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate CAS No. 172952-26-0](/img/structure/B575018.png)
ethyl 2-[(1S)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-[(1S)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate is a chemical compound with a unique structure that includes a thiazole ring, an ethyl ester group, and a dihydroxyethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1S)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Dihydroxyethyl Side Chain: The dihydroxyethyl side chain can be introduced via a nucleophilic substitution reaction using an appropriate dihydroxyethyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(1S)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroxyethyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
ethyl 2-[(1S)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(1S)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-ethyl 2-(1,2-dihydroxyethyl)thiazole-4-carboxylate: The enantiomer of the compound, which may have different biological activities.
Thiazole-4-carboxylate derivatives: Compounds with similar structures but different substituents on the thiazole ring.
Uniqueness
ethyl 2-[(1S)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate is unique due to its specific stereochemistry and the presence of both a dihydroxyethyl side chain and an ethyl ester group. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
CAS No. |
172952-26-0 |
|---|---|
Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.239 |
IUPAC Name |
ethyl 2-[(1S)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO4S/c1-2-13-8(12)5-4-14-7(9-5)6(11)3-10/h4,6,10-11H,2-3H2,1H3/t6-/m0/s1 |
InChI Key |
ODTXTHBYEYHWBJ-LURJTMIESA-N |
SMILES |
CCOC(=O)C1=CSC(=N1)C(CO)O |
Synonyms |
4-Thiazolecarboxylicacid,2-(1,2-dihydroxyethyl)-,ethylester,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-(2-hydroxybicyclo[3.2.1]oct-2-en-3-yl)- (9CI)](/img/new.no-structure.jpg)
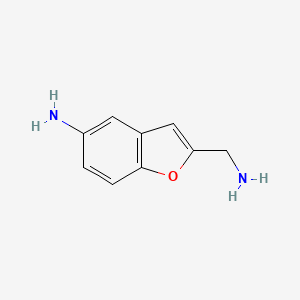
![5,6A,9-triazacyclohepta[jkl]-as-indacene](/img/structure/B574946.png)
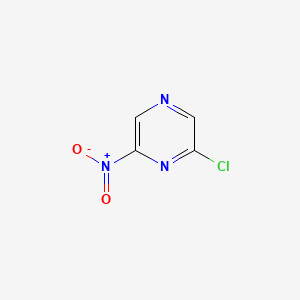
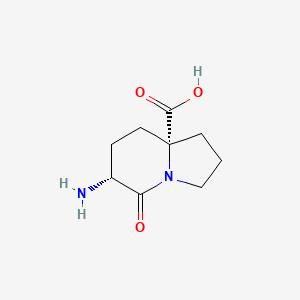
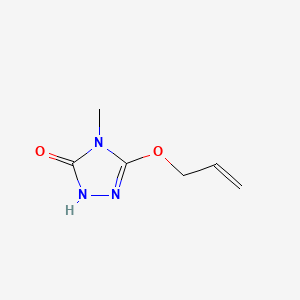
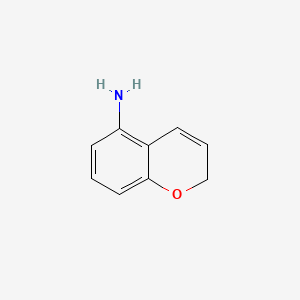
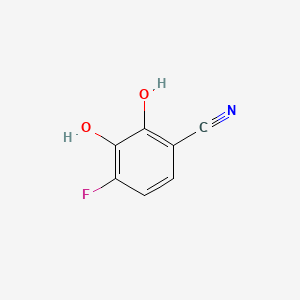
![Furo[2,3-e][1,3]benzothiazole](/img/structure/B574956.png)
